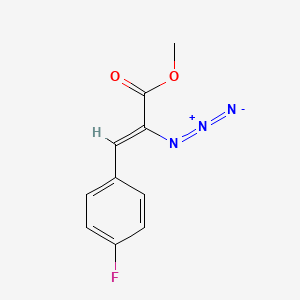

alpha-Azido-4-fluorobenzeneacrylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cyclocondensation Reactions

The cyclocondensation of α-acylacetamidines with esters such as 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids, similar to alpha-azido-4-fluorobenzeneacrylic acid methyl ester, can lead to the formation of condensed azines. This reaction is chemoselective, where the α-carbon atom of the amidine replaces the halogen atom in the aromatic ring, while the amino group reacts with the ester group (Dar'in et al., 2008).

Synthesis of Gamma-Hydroxy-Alpha-Amino Acid Synthons

Alpha-azido esters, closely related to alpha-azido-4-fluorobenzeneacrylic acid methyl ester, have been utilized in highly diastereo- and enantioselective addition reactions. These reactions, catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf), result in well-defined stereochemical relationships and are significant in the asymmetric synthesis of gamma-hydroxy-alpha-amino acid synthons (Panek et al., 1992).

Formation of 2H-1,2,3-Triazol-4-ols

Phenyl esters of α-azido acids, which are structurally similar to alpha-azido-4-fluorobenzeneacrylic acid methyl ester, react with trialkylphosphines to yield 5-substituted 2H-1,2,3-triazol-4-ols. This reaction demonstrates the versatility of alpha-azido esters in generating novel heterocyclic compounds (Taylor & Lohani, 2016).

Synthesis of Alpha-Fluorocarboxylates

Alpha-fluorocarboxylic esters and acids, like the alpha-azido-4-fluorobenzeneacrylic acid methyl ester, have been synthesized from their corresponding esters and acids. This method avoids the issues associated with nucleophilic fluorinations, showcasing the potential of alpha-fluoro derivatives in various synthetic applications (Rozen et al., 2001).

Synthesis of Optically Active Alpha-Amino Acids

A convenient synthesis of optically pure α-aryl amino acids involves the addition of α-amino esters to fluorobenzene tricarbonylchromium complexes. This method, which could potentially use alpha-azido-4-fluorobenzeneacrylic acid methyl ester, allows for the preparation of enantioselective α-aryl amino acids (Chaari et al., 1991).

Safety and Hazards

Propiedades

IUPAC Name |

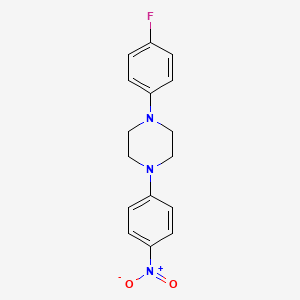

methyl (Z)-2-azido-3-(4-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-16-10(15)9(13-14-12)6-7-2-4-8(11)5-3-7/h2-6H,1H3/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPULPDIWLBMXAN-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(C=C1)F)/N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Azido-4-fluorobenzeneacrylic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)

![1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2452043.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2452045.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2452048.png)

![tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2452051.png)

![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)